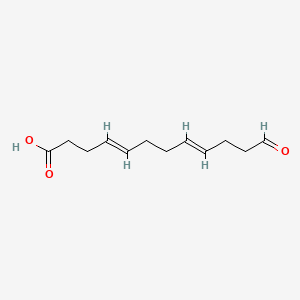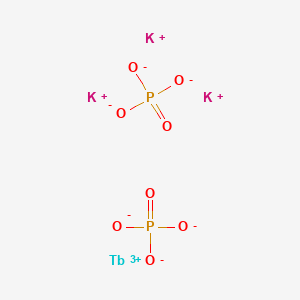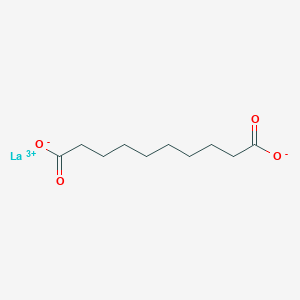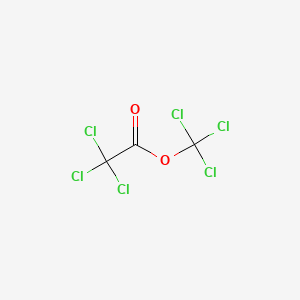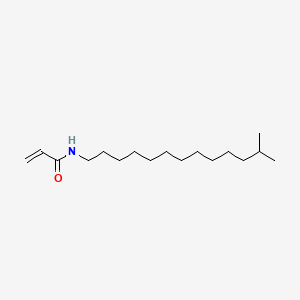
N-Isotetradecylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Isotetradecylacrylamide is a chemical compound with the molecular formula C17H33NO. It is an acrylamide derivative, characterized by the presence of a long alkyl chain attached to the nitrogen atom of the acrylamide group. This compound is known for its unique properties, which make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isotetradecylacrylamide typically involves the reaction of isotetradecylamine with acryloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Isotetradecylamine+Acryloyl chloride→this compound+HCl
The reaction is usually conducted in an organic solvent, such as dichloromethane, at a low temperature to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Isotetradecylacrylamide can undergo various chemical reactions, including:
Oxidation: The long alkyl chain can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: The acrylamide group can be reduced to form the corresponding amine.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various N-substituted acrylamides.
Scientific Research Applications
N-Isotetradecylacrylamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a monomer in the synthesis of polymers with specific properties, such as hydrophobicity or thermal stability.
Biology: It can be used to modify proteins or peptides, enhancing their stability or altering their biological activity.
Industry: It is used in the production of specialty coatings, adhesives, and surfactants.
Mechanism of Action
The mechanism of action of N-Isotetradecylacrylamide depends on its specific application. In drug delivery systems, for example, its hydrophobic nature allows it to interact with hydrophobic drugs, encapsulating them and facilitating their controlled release. In polymer synthesis, the acrylamide group can undergo polymerization reactions, forming long chains that impart specific properties to the resulting polymer.
Comparison with Similar Compounds
Similar Compounds
N-Isopropylacrylamide: Known for its thermoresponsive properties, used in the synthesis of hydrogels.
N-Vinylpyrrolidone: Used in the production of polyvinylpyrrolidone, a polymer with applications in pharmaceuticals and cosmetics.
N-Hydroxysuccinimide Acrylamide: Used in the preparation of polyacrylamide gels for biological research.
Uniqueness
N-Isotetradecylacrylamide is unique due to its long alkyl chain, which imparts hydrophobic properties that are not present in other acrylamide derivatives. This makes it particularly useful in applications where hydrophobic interactions are important, such as in drug delivery systems or the synthesis of hydrophobic polymers.
Properties
CAS No. |
93858-84-5 |
|---|---|
Molecular Formula |
C17H33NO |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
N-(12-methyltridecyl)prop-2-enamide |
InChI |
InChI=1S/C17H33NO/c1-4-17(19)18-15-13-11-9-7-5-6-8-10-12-14-16(2)3/h4,16H,1,5-15H2,2-3H3,(H,18,19) |
InChI Key |
RLTGYJWSBKLUHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCNC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



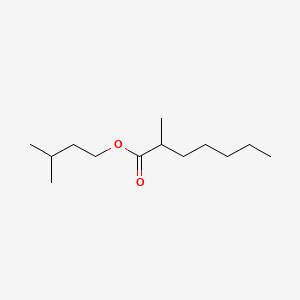
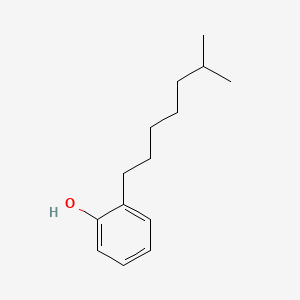
![5H-Benzocycloheptene, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-5-(2-propen-1-yl)-](/img/structure/B12645086.png)
